molecular formula C12H10N2O B14612141 2-(Pyridin-2-yl)-1-(pyridin-4-yl)ethanone CAS No. 59576-34-0

2-(Pyridin-2-yl)-1-(pyridin-4-yl)ethanone

Cat. No.: B14612141
CAS No.: 59576-34-0
M. Wt: 198.22 g/mol
InChI Key: RUOALUMSEJAWFX-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-1-(pyridin-4-yl)ethanone is an organic compound that features two pyridine rings connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-1-(pyridin-4-yl)ethanone can be achieved through several methods. One common approach involves the palladium-catalyzed one-pot synthesis. This method utilizes pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine in a multicomponent reaction. The reaction is carried out in refluxing toluene, resulting in moderate to high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1-(pyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the ethanone bridge to an alcohol group.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction could produce pyridine alcohols.

Scientific Research Applications

2-(Pyridin-2-yl)-1-(pyridin-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-1-(pyridin-4-yl)ethanone involves its interaction with molecular targets through its pyridine rings These interactions can include coordination with metal ions, hydrogen bonding, and π-π stacking interactions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-yl)-1-(pyridin-4-yl)ethanone is unique due to its specific arrangement of pyridine rings and the ethanone bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

59576-34-0

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-pyridin-2-yl-1-pyridin-4-ylethanone

InChI

InChI=1S/C12H10N2O/c15-12(10-4-7-13-8-5-10)9-11-3-1-2-6-14-11/h1-8H,9H2

InChI Key

RUOALUMSEJAWFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(=O)C2=CC=NC=C2

Origin of Product

United States

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